Regioisomeric Identity Dictates Target Selectivity: P2X4 Antagonism vs. SERT Imaging
The precise 2-amino-5-chloro-4-fluoro substitution pattern of the target compound is essential for activity as a P2X4 receptor antagonist scaffold [1]. In contrast, the closely related regioisomer 2-amino-4-chloro-5-fluoroacetanilide serves as the key intermediate for the serotonin transporter (SERT) PET imaging agent [18F]ACF, which exhibits high brain uptake and selective SERT localization in vivo (rat brain uptake at 2, 30, 60, and 120 min post-injection) [2]. This functional divergence—P2X4 antagonism versus SERT binding—demonstrates that even a positional swap of the chlorine and fluorine substituents results in engagement with entirely different therapeutic target families. For a medicinal chemist optimizing a P2X4-targeted lead series, substitution with the 4-chloro-5-fluoro regioisomer would likely result in complete loss of P2X4 activity and instead yield a compound with affinity for the serotonin transporter.
| Evidence Dimension | Biological target engagement by regioisomer |
|---|---|
| Target Compound Data | Scaffold for substituted N-phenylacetamide P2X4 receptor antagonists (2-amino-5-chloro-4-fluoro regioisomer); quantitative IC50 data for elaborated derivatives available in patent [1] |
| Comparator Or Baseline | 2-amino-4-chloro-5-fluoro regioisomer: precursor to [18F]ACF, a PET tracer with demonstrated in vivo SERT-specific brain uptake [2] |
| Quantified Difference | Regioisomeric switch (Cl at position 4 vs. 5) redirects target engagement from P2X4 receptor family to serotonin transporter (SERT) |
| Conditions | P2X4: 1321N1 cell-based calcium flux assay; SERT: in vivo rat brain PET imaging and in vitro binding assays |
Why This Matters
Procuring the wrong regioisomer (CAS 95635-47-5 instead of 218456-61-2) would deliver a compound validated for a completely different target family, rendering it useless for P2X4 receptor antagonist programs.
- [1] US Patent Application. Substituted N-phenylacetamides having P2X4 receptor antagonistic activity. Publication No. US2021/0198245 A1, 2021. View Source
- [2] Oya, S.; Choi, S.R.; Coenen, H.; Kung, H.F. New PET imaging agent for the serotonin transporter: [18F]ACF (2-[(2-amino-4-chloro-5-fluorophenyl)thio]-N,N-dimethyl-benzenmethanamine). J. Med. Chem. 2002, 45, 4716–4723. View Source
